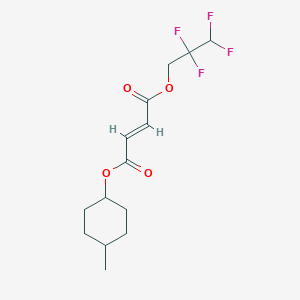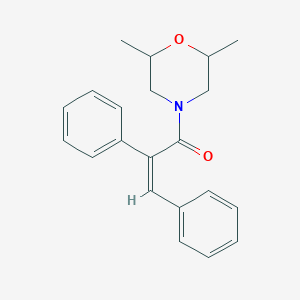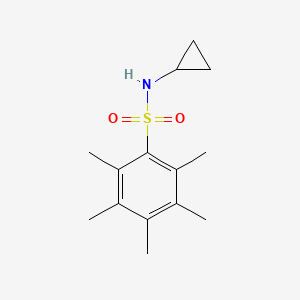![molecular formula C18H13Cl2NO B5378337 2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]quinoline](/img/structure/B5378337.png)
2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]quinoline, commonly known as DCPIQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DCPIQ is a quinoline derivative that has been synthesized through a simple and efficient method.
Applications De Recherche Scientifique
DCPIQ has been studied extensively for its potential applications in various fields of scientific research. One of the most significant applications of DCPIQ is in the field of medicinal chemistry, where it has been shown to exhibit potent anti-cancer activity against various cancer cell lines. DCPIQ has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of certain bacteria and fungi.
Mécanisme D'action
The mechanism of action of DCPIQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and inflammation. DCPIQ has been shown to inhibit the activity of certain kinases and transcription factors that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
DCPIQ has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. DCPIQ has also been shown to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, DCPIQ has been shown to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DCPIQ in lab experiments is its relatively simple synthesis method and high purity yields. DCPIQ is also relatively stable and can be stored for extended periods without degradation. However, one of the limitations of using DCPIQ is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for the use of DCPIQ in scientific research. One potential direction is the development of DCPIQ-based drugs for the treatment of cancer and inflammatory diseases. Additionally, DCPIQ could be studied further for its potential use as an antimicrobial agent. Finally, the mechanism of action of DCPIQ could be studied further to gain a better understanding of its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of DCPIQ is a relatively simple process that involves the reaction of 2-chloro-3,5-dimethoxybenzaldehyde with 2-aminoacetophenone in the presence of acetic acid and sodium acetate. The resulting product is then subjected to a Knoevenagel condensation reaction with 8-hydroxyquinoline to produce DCPIQ. This method has been shown to be efficient and yields high purity products.
Propriétés
IUPAC Name |
2-[(E)-2-(3,5-dichloro-2-methoxyphenyl)ethenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-22-18-13(10-14(19)11-16(18)20)7-9-15-8-6-12-4-2-3-5-17(12)21-15/h2-11H,1H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXAOOUMVDMZDX-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C=CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)Cl)/C=C/C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5378257.png)



![2-[2-(3-bromophenyl)vinyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5378283.png)

![3-[(dimethylamino)methyl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5378301.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5378306.png)

![1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5378319.png)
![2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide](/img/structure/B5378326.png)
![ethyl 1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate](/img/structure/B5378328.png)
